molecular formula C10H14N2O2 B14909127 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide

Cat. No.: B14909127
M. Wt: 194.23 g/mol
InChI Key: CWIUXFMPIOLVGJ-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide is a pyridine-containing acetamide derivative characterized by a methoxy group attached to the acetamide backbone and a pyridin-3-yl ethyl substituent.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methoxy-N-(2-pyridin-3-ylethyl)acetamide

InChI

InChI=1S/C10H14N2O2/c1-14-8-10(13)12-6-4-9-3-2-5-11-7-9/h2-3,5,7H,4,6,8H2,1H3,(H,12,13)

InChI Key

CWIUXFMPIOLVGJ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-(pyridin-3-yl)ethylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide with structurally related compounds, emphasizing substituent variations and biological activities:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Findings Reference
2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide Methoxy-acetamide + pyridin-3-yl ethyl chain ~234.28 (estimated) Hypothesized to target pyridine-binding enzymes (e.g., SARS-CoV-2 Mpro*)
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) Cyano-phenyl + pyridin-3-yl acetamide 253.27 SARS-CoV-2 Mpro inhibitor; binding affinity: -22 kcal/mol; interacts with HIS163, ASN142
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide (7d) Chloro-acetamide + thiadiazole + 4-methoxy-phenyl 415.89 Anticancer activity (Caco-2 IC50: 1.8 µM); superior to 5-fluorouracil
N-(4-tert-butylphenyl)-2-chloro-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]acetamide (C7A) Chloro-acetamide + tert-butylphenyl + chiral cyclohexylamino group 542.09 Chiral ligand with potential kinase inhibition; high atom count (63) for complex binding
2-(N-ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide Benzenesulfonamido + pyridin-3-ylmethyl 435.52 Sulfonamide backbone enhances solubility; no explicit activity reported

*Hypothesis based on structural similarity to SARS-CoV-2 Mpro inhibitors in .

Functional Group Impact on Activity

  • Methoxy Group : Enhances metabolic stability compared to hydroxyl analogs (e.g., N-(3-hydroxypyridin-2-yl)acetamide ). However, bulkier substituents (e.g., tert-butyl in C7A ) improve target selectivity but reduce solubility.
  • Pyridin-3-yl Position : Critical for interactions with HIS163 in proteases (e.g., SARS-CoV-2 Mpro ). Ethyl spacers (as in the target compound) may optimize binding geometry compared to methyl-linked analogs.
  • Chlorine vs. Methoxy : Chloro-substituted analogs (e.g., 7d ) exhibit higher cytotoxicity but lower specificity, whereas methoxy groups balance hydrophobicity and hydrogen bonding.

Binding Affinities and Selectivity

Compounds like 5RGZ and 5RH2 () demonstrate that pyridin-3-yl acetamides with electron-withdrawing groups (e.g., cyano, chloro) achieve binding affinities exceeding -22 kcal/mol for SARS-CoV-2 Mpro. In contrast, the target compound’s methoxy group may reduce binding strength but improve pharmacokinetic properties.

Biological Activity

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide typically involves the reaction of pyridine derivatives with acetamides. The incorporation of a methoxy group enhances the lipophilicity and biological activity of the compound. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

Biological Activity Overview

The biological activities of 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it possesses significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa .
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. It induces apoptosis through caspase activation pathways, particularly caspase-3 and caspase-8, while showing less effect on caspase-9 . The compound's ability to disrupt cell cycle progression has also been noted, leading to G2/M phase arrest in cancer cells .

The mechanisms underlying the biological activities of 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide can be summarized as follows:

  • Induction of Apoptosis : The compound activates apoptotic pathways by increasing the activity of caspases, which are crucial for programmed cell death. This is evidenced by studies showing dose-dependent cleavage of poly ADP-ribose polymerase (PARP), a marker for apoptosis .
  • Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with this compound leads to significant changes in cell cycle distribution, particularly an increase in G2/M phase cells, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Mechanisms : The antimicrobial effects may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies highlight the efficacy of 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide:

  • Anticancer Efficacy : In a study involving human cancer cell lines such as HepG2 and MCF-7, the compound exhibited IC50 values in the low micromolar range (e.g., 10.56 μM against HepG2), demonstrating potent cytotoxicity . The study also noted that treatment led to a significant reduction in colony-forming units, supporting its potential for cancer therapy.
  • Antimicrobial Studies : Research evaluating the compound against various pathogens reported minimum inhibitory concentrations (MICs) that suggest strong antibacterial properties. For instance, it showed MIC values comparable to or better than standard antibiotics like cefadroxil .

Data Tables

Activity TypeTarget Organisms/Cell LinesIC50/MIC ValuesObservations
AntimicrobialS. aureus, E. coliMIC < 50 μg/mLEffective against multiple strains
AnticancerHepG2IC50 = 10.56 μMInduces apoptosis via caspase activation
MCF-7IC50 = 12.54 μMSignificant reduction in cell viability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide and its analogs?

  • Methodology :

  • Condensation Reactions : React pyridin-3-ylethylamine with methoxyacetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
  • Chloroacetylation : Use chloroacetyl chloride (1.5 mol) with amines under cold conditions (0–5°C) to minimize side reactions. Purify intermediates via recrystallization or column chromatography .
  • Hydrogenation : For derivatives requiring reduction (e.g., nitro to amine), employ Pd/C (10% w/w) under H₂ atmosphere (1 atm) in ethanol .

Q. How is structural confirmation achieved for this compound?

  • Analytical Techniques :

  • NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., methoxy protons at δ 3.8 ppm, pyridinyl protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch at ~1667 cm⁻¹ and pyridine ring vibrations at ~3044 cm⁻¹ .
  • Mass Spectrometry : Use HRMS for molecular ion validation (e.g., m/z 430.2 [M+1] for analogs) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Approach :

  • Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of kinases (e.g., EZH2) at 1–10 µM concentrations .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay, with IC₅₀ calculations using nonlinear regression .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Strategies :

  • Substituent Variation : Replace the methoxy group with ethoxy or halogen atoms to assess steric/electronic effects on target binding .
  • Scaffold Hopping : Synthesize analogs with thieno[3,2-d]pyrimidinone or indole cores to evaluate alternative pharmacophores .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with EZH2 (PDB: 5LS6) and correlate with IC₅₀ values .

Q. How are discrepancies in analytical data (e.g., elemental analysis) resolved?

  • Troubleshooting :

  • Replicate Synthesis : Ensure reaction conditions (temperature, stoichiometry) are consistent to avoid batch variability .
  • Alternative Techniques : Validate purity via HPLC (C18 column, acetonitrile/water gradient) if CHN analysis shows deviations >0.4% .
  • Crystallography : Obtain single-crystal X-ray data for unambiguous structural assignment .

Q. What methodologies assess in vivo pharmacokinetics and toxicity?

  • Protocols :

  • Rodent Studies : Administer 10 mg/kg (IV/oral) to Wistar rats; collect plasma at 0.5, 2, 6, and 24 h for LC-MS/MS analysis of AUC and half-life .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene expression changes .
  • Metabolite Profiling : Identify phase I/II metabolites using UPLC-QTOF-MS with MetaboLynx™ software .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across cell lines?

  • Resolution :

  • Cell Line Authentication : Verify STR profiles to rule out cross-contamination .
  • Pathway Enrichment Analysis : Use KEGG/GO databases to identify cell-specific signaling pathways affecting compound response .
  • Dose-Response Refinement : Test 8–10 concentrations (0.1–100 µM) to ensure accurate IC₅₀ determination .

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